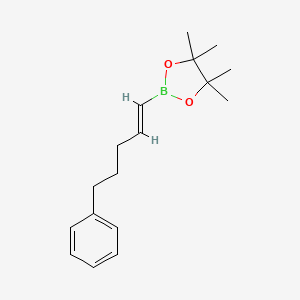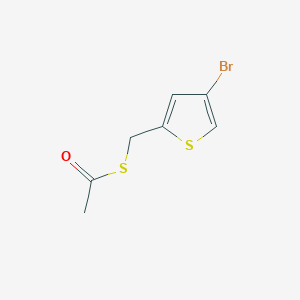
potassium;trifluoro(piperidin-1-ylmethyl)boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “potassium;trifluoro(piperidin-1-ylmethyl)boranuide” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of potassium;trifluoro(piperidin-1-ylmethyl)boranuide involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve a series of chemical reactions that include the use of reagents and catalysts to achieve the desired compound. The synthesis process may involve steps such as condensation, cyclization, and purification to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up to meet demand. This involves optimizing the synthetic routes to ensure efficiency and cost-effectiveness. Industrial production methods may include the use of large-scale reactors, continuous flow processes, and advanced purification techniques to produce high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
potassium;trifluoro(piperidin-1-ylmethyl)boranuide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can result in the formation of oxides or other oxidized products.
Reduction: This reaction involves the gain of electrons and can lead to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines. Substitution reactions can result in a variety of products depending on the substituents involved.
Applications De Recherche Scientifique
potassium;trifluoro(piperidin-1-ylmethyl)boranuide has a wide range of scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, or other industrial products.
Mécanisme D'action
The mechanism of action of potassium;trifluoro(piperidin-1-ylmethyl)boranuide involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact mechanism can vary depending on the context and application of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to potassium;trifluoro(piperidin-1-ylmethyl)boranuide can be identified using PubChem’s 2-D and 3-D neighboring sets. These compounds share structural similarities and may have comparable properties or activities.
Uniqueness
This compound is unique due to its specific chemical structure and properties. While similar compounds may exist, the exact arrangement of atoms and functional groups in this compound gives it distinct characteristics that can be leveraged in various applications.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable compound for further study and development.
Propriétés
IUPAC Name |
potassium;trifluoro(piperidin-1-ylmethyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BF3N.K/c8-7(9,10)6-11-4-2-1-3-5-11;/h1-6H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFAVOZJLYZWLRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CN1CCCCC1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](CN1CCCCC1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BF3KN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-azaniumyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetate](/img/structure/B7827454.png)

![3-[4-(acetyloxy)-3-methoxyphenyl]-1-ethyl-6-methoxy-2-methyl-2,3-dihydro-1H-inden-5-yl acetate](/img/structure/B7827479.png)


![(3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B7827501.png)






![5-Methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B7827540.png)
